molecular formula C11H18N2O3S B2405439 tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate CAS No. 2249112-49-8

tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate

Cat. No.: B2405439
CAS No.: 2249112-49-8
M. Wt: 258.34
InChI Key: XHPDWPKZVITYHS-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a thiazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. One common method includes the use of tert-butyl carbamate and 2-bromo-1-(1,3-thiazol-2-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group is particularly useful in the design of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thiazole ring may also interact with protein binding sites, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other carbamate compounds that lack this heterocyclic structure .

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-8(7-14)6-9-12-4-5-17-9/h4-5,8,14H,6-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDWPKZVITYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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